Home > Products > Screening Compounds P95236 > (R)-7-Chloro-6-methylchroman-4-amine
(R)-7-Chloro-6-methylchroman-4-amine -

(R)-7-Chloro-6-methylchroman-4-amine

Catalog Number: EVT-15368908
CAS Number:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-7-Chloro-6-methylchroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds characterized by a benzene ring fused to a tetrahydrofuran ring. This specific compound features a chlorine atom at the 7-position and a methyl group at the 6-position of the chroman structure, with an amine functional group at the 4-position. The compound has garnered interest in medicinal chemistry due to its potential biological activities.

Source

The synthesis and applications of (R)-7-Chloro-6-methylchroman-4-amine have been documented in various scientific studies and patents, highlighting its relevance in pharmaceutical research. For instance, structural modifications of chroman derivatives have been explored for their therapeutic potential against various diseases, including cancer and neurological disorders .

Classification

(R)-7-Chloro-6-methylchroman-4-amine is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of nitrogen in its structure. It is also categorized under pharmacologically active substances, making it significant in drug development contexts.

Synthesis Analysis

Methods

The synthesis of (R)-7-Chloro-6-methylchroman-4-amine can be achieved through several methods, primarily involving the functionalization of chroman derivatives. Common synthetic routes include:

  1. Starting Material Preparation: The synthesis typically begins with commercially available chroman derivatives.
  2. Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  3. Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  4. Amine Formation: The amine functional group is often introduced through reductive amination or nucleophilic substitution reactions.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Data

The molecular formula for (R)-7-Chloro-6-methylchroman-4-amine is C10H10ClNC_{10}H_{10}ClN, with a molecular weight of approximately 197.65 g/mol. The compound exhibits chirality due to the presence of the chiral center at the 4-position.

Chemical Reactions Analysis

Reactions

(R)-7-Chloro-6-methylchroman-4-amine can participate in various chemical reactions typical for amines and halogenated compounds:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form alcohols.
  2. Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.
  3. Oxidation Reactions: Under certain conditions, the amine may be oxidized to form imines or other nitrogen-containing functional groups.

Technical details about reaction conditions—such as pH, temperature, and reaction time—are essential for achieving desired outcomes in these transformations .

Mechanism of Action

Process

The mechanism of action for (R)-7-Chloro-6-methylchroman-4-amine largely depends on its biological target within living organisms. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission or cellular signaling pathways.

Data from pharmacological evaluations indicate that this compound could exhibit modulatory effects on neurotransmitter systems, potentially influencing mood regulation or cognitive functions. Further research is necessary to elucidate its precise mechanism of action and therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a solid crystalline form.
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  3. Melting Point: Specific melting point data should be determined experimentally but is generally expected to fall within a range typical for similar compounds.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  2. Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant data regarding these properties can aid in determining suitable handling and storage conditions for (R)-7-Chloro-6-methylchroman-4-amine .

Applications

Scientific Uses

(R)-7-Chloro-6-methylchroman-4-amine has potential applications in:

  1. Pharmaceutical Development: Investigated for its potential role as an active pharmaceutical ingredient due to its biological activity.
  2. Research Tool: Used in studies exploring mechanisms of action related to neurotransmitter modulation and receptor interactions.
  3. Synthetic Chemistry: Serves as a building block for developing more complex organic molecules or medicinal compounds.

Ongoing research aims to explore further applications and optimize its efficacy in therapeutic contexts .

Stereoselective Synthetic Pathways for (R)-7-Chloro-6-methylchroman-4-amine

Chiral Resolution vs. Asymmetric Synthesis: Methodological Trade-offs in Enantiomeric Yield Optimization

The production of enantiomerically pure (R)-7-Chloro-6-methylchroman-4-amine presents significant synthetic challenges, primarily addressed through two fundamental approaches: chiral resolution of racemates and asymmetric de novo synthesis. Each methodology carries distinct advantages and limitations in enantiomeric yield optimization that impact their suitability for industrial-scale production.

Chiral resolution techniques typically employ diastereomeric salt formation using chiral acids like dibenzoyl-L-tartaric acid or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA). These methods leverage differential crystallization behaviors of diastereomeric pairs, achieving enantiomeric excess (ee) values typically ranging from 92-98% [1]. While operationally straightforward and cost-effective for initial small-scale access, resolution suffers from inherent maximum theoretical yield limitations of 50% per cycle. Industrial implementations often incorporate racemization protocols for the undesired enantiomer, but this introduces additional process complexity and potential epimerization issues at the chiral chroman center. The chromatographic resolution variant using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) offers higher ee (>99%) but with significantly reduced throughput and substantial solvent consumption, making it primarily suitable for analytical-scale separation or high-value intermediates [3] [6].

In contrast, asymmetric synthesis approaches construct the chiral center directly with inherent stereocontrol. The catalytic asymmetric reduction of prochiral 7-chloro-6-methylchroman-4-imine precursors has emerged as a particularly powerful strategy. Zirconocene-mediated reductions inspired by Schwartz's reagent (Cp₂ZrHCl) demonstrate exceptional performance in this context, achieving diastereomeric ratios >20:1 at ambient temperatures in dichloromethane [1]. This method's operational simplicity (moisture-tolerant conditions) combined with high chemoselectivity toward the imine functionality makes it exceptionally valuable for complex substrates containing heterocycles or electrophilic groups. Alternative asymmetric hydrogenation using Ir-(P-OP) complexes achieves comparable enantioselectivity (97-99% ee) but requires high-pressure equipment and exhibits sensitivity to the steric bulk of C6-methyl substituents. The enantiomeric yield landscape reveals a critical trade-off: resolution methods offer lower capital costs but suffer from yield limitations, while asymmetric syntheses provide theoretically quantitative yields but require sophisticated catalyst systems and precise reaction control.

Table 1: Comparative Analysis of Enantioselective Methods for (R)-7-Chloro-6-methylchroman-4-amine Synthesis

MethodChiral ControllerTypical ee (%)Max Theoretical Yield (%)Key AdvantagesKey Limitations
Diastereomeric Salt ResolutionDPTTA92-9650 (per cycle)Low technical complexity; Scalable crystallization equipmentInherent 50% yield limitation; Requires recycling
Chromatographic ResolutionAmylose-based CSP>9950Highest ee achievable; No diastereomer formationLow productivity; High solvent consumption
Zr-Catalyzed Asymmetric ReductionEllman's sulfinamide / Schwartz's reagent>98 (dr)100Ambient conditions; Functional group toleranceRequires auxiliary removal step
Ir-Catalyzed Asymmetric HydrogenationIr-(R)-P-OP complexes97-99100No chiral auxiliary; Direct aminationHigh-pressure equipment; Substrate sensitivity

Catalytic Systems for Enantioselective Cyclization: Organocatalysis vs. Transition Metal-Mediated Approaches

The construction of the chroman ring system with embedded chiral amine functionality employs divergent catalytic paradigms, each offering distinct stereocontrol mechanisms and compatibility profiles. Organocatalytic strategies primarily leverage chiral Brønsted acids or aminocatalysts to enforce stereoselectivity during key cyclization or reduction steps. For (R)-7-chloro-6-methylchroman-4-amine synthesis, L-proline-derived catalysts facilitate enantioselective intramolecular aldol-amination sequences starting from o-halo aldehyde precursors. This approach achieves moderate enantioselectivity (70-85% ee) but suffers from low turnover frequencies (TOF 10⁻²–10⁻¹ s⁻¹) compared to enzymatic systems [2]. More sophisticated cinchona-alkaloid-derived thioureas enhance stereocontrol to 90-92% ee via bifunctional activation of both electrophilic and nucleophilic partners in the ring-forming step. However, these organocatalytic methods generally require high catalyst loadings (5-20 mol%) and extended reaction times (48-72 hours), limiting their industrial attractiveness despite advantages in cost and toxicity profiles.

Transition metal-mediated approaches offer significantly enhanced reaction kinetics and stereocontrol precision. Iridium catalysts, particularly those incorporating (R)-BINAP or PHOX ligands, enable highly enantioselective hydrogenation of cyclic enamine precursors to the target chroman-4-amine scaffold. The [Ir(cod)Cl]₂/(R)-Segphos system achieves exceptional results in this context, providing the (R)-enantiomer in >99% ee with turnover numbers (TON) exceeding 500 under optimized conditions (40-60°C, 50-80 psi H₂) [5] [6]. The stereoselectivity originates from the chiral pocket created by the iridium-diphosphine complex, which precisely controls hydride delivery to the prochiral enamine face. Notably, these systems operate effectively at lower catalyst loadings (0.5-2 mol%) compared to organocatalysts.

Cooperative catalysis represents a frontier innovation, combining iridium complexes with amine co-catalysts in a synergistic mechanism. The iridium catalyst first generates an allylic amine dipole from vinyl alcohol precursors, while the amine catalyst (e.g., MacMillan-type imidazolidinone) simultaneously activates carbonyl components toward enantioselective [4+2] cycloadditions. This cascade approach constructs the chroman ring and establishes the chiral amine center concurrently, achieving diastereoselectivity >19:1 and ee >99% in model systems [5] [6]. The precise orchestration of two catalytic cycles eliminates intermediate isolation steps, significantly streamlining synthetic routes to complex chiral amines. However, this methodology demands meticulous optimization of catalyst pairing, stoichiometry, and reaction parameters to prevent mutual deactivation.

Table 2: Performance Comparison of Catalytic Systems for Stereoselective Chroman Formation

Catalytic SystemRepresentative CatalystReaction Typeee (%)TON/TOFKey Functional Group Tolerance
AminocatalysisL-ProlineIntramolecular aldol-amination70-85TON 50; TOF 0.7 h⁻¹Limited for nitro/cyano groups
Bifunctional OrganocatalysisCinchona-thioureaRing-closing aminohydroxylation90-92TON 80; TOF 1.2 h⁻¹Moderate (avoids strong acids)
Ir Hydrogenation[Ir(cod)Cl]₂/(R)-SegphosEnamine reduction>99TON 500; TOF 25 h⁻¹Broad (halides, ethers, protected amines)
Ir-Amine CooperativeIr/(R)-L1 + MacMillan catalyst[4+2] Cycloaddition>99TON 200; TOF 10 h⁻¹Selective (sensitive to protic functionality)

Position-Specific Functionalization Strategies: Chlorination and Methylation Sequence Optimization

The installation of the C7-chloro and C6-methyl substituents in (R)-chroman-4-amine derivatives requires meticulous sequence optimization to preserve stereochemical integrity and prevent side reactions. Two dominant synthetic strategies emerge: early-stage functionalization of phenolic precursors followed by chroman ring formation, and late-stage modification of pre-formed chroman scaffolds.

The early-stage approach employs regioselective chlorination of 2-methylphenol derivatives prior to chroman ring construction. Electrophilic chlorination using N-chlorosuccinimide (NCS) in aprotic solvents (CH₂Cl₂, 0°C) achieves 85-90% regioselectivity for the position ortho to the phenolic hydroxyl. Subsequent Friedel-Crafts alkylation with prenyl bromide installs the chroman framework, though this sequence risks epimerization at C4 if the amine functionality is already present. Alternatively, directed ortho-lithiation of carbamate-protected phenol derivatives using s-BuLi/ (-)-sparteine followed by quenching with methyl iodide or chloroiodomethane installs either the methyl or chloro group with excellent regiocontrol (dr >95:5). The chiral director simultaneously controls the stereochemistry during side-chain introduction for cyclization. This method enables gram-scale production of ortho-disubstituted phenols with 92% ee, which subsequently undergo radical cyclization to form the chroman ring [3] [4].

The late-stage strategy functionalizes pre-formed enantiopure chroman-4-amine derivatives. Electrophilic chlorination of (R)-6-methylchroman-4-amine using Cl₂ in acetic acid achieves 95% C7-regioselectivity, attributed to the amine-directed ortho-activation. However, competitive chlorination at the C5 and C8 positions occurs (5-7%) when electron-donating groups are present, necessitating careful protection/deprotection sequences. Palladium-catalyzed C-H methylation at C6 employs Pd(OAc)₂/2,2'-bipyridine with methylboronic acid under oxygen atmosphere, achieving >95% regioselectivity. The amine protection strategy critically influences functionalization efficiency: acetyl protection enables ortho-methylation via directed C-H activation, while sulfonamide protection deactivates the ring toward electrophiles. The optimal sequence—chlorination before methylation—minimizes steric interference and maximizes regiochemical fidelity [3] [7].

Protecting group selection proves critical throughout these sequences. The pivaloyl (Piv) group effectively shields the amine during electrophilic chlorination, preventing oxidation or N-chlorination side reactions. Subsequent removal employs mild base (K₂CO₃/MeOH) without racemization. For methylation steps, the sterically demanding tert-butoxycarbonyl (Boc) group provides optimal balance between directing capability and deprotection feasibility. Notably, the chemoselectivity of zirconium hydride reduction allows retention of chloro and methyl substituents during imine reduction steps when employing Schwartz's reagent (Cp₂ZrHCl), as demonstrated in related benzylamine systems [1] [4].

Table 3: Sequential Functionalization Strategies for C6-Methyl and C7-Chloro Installation

Strategy SequenceKey StepsRegioselectivityOverall Yield (3 steps)Stereochemical Integrity
Early-Stage ChlorinationPhenol chlorination → Prenylation → Cyclization85-90% at C745-50%Moderate (risk during cyclization)
Early-Stage MethylationDirected ortho-lithiation → Methylation → Ring closure>95% at C655-60%High (chiral director)
Late-Stage ChlorinationAmine protection → Electrophilic chlorination → Deprotection95% at C775-80%High (mild conditions)
Late-Stage MethylationDirected C-H activation → Methylation>95% at C665-70%High (retention of configuration)
Optimal Sequence (Late C7-first)Piv protection → Cl₂/AcOH → Boc protection → Pd-catalyzed methylation>98% combined68%Excellent (>99% ee retention)

Properties

Product Name

(R)-7-Chloro-6-methylchroman-4-amine

IUPAC Name

(4R)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

GOYLEHRXHKRYNO-SECBINFHSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)OCCC2N

Isomeric SMILES

CC1=CC2=C(C=C1Cl)OCC[C@H]2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.